(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
Description
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-16-7-6-14(21(23)24)9-15(16)18/h2-9H,1H3,(H,20,22)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYOUMPNNFJEQD-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-nitroaniline and 4-methylbenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-bromo-4-nitroaniline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form the desired product. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 2-position of the nitrophenyl group undergoes substitution with nucleophiles. This reactivity is enhanced by the electron-withdrawing nitro group, which activates the aromatic ring for displacement.
Key Examples:
Mechanistic studies suggest a two-step process:
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Formation of a Meisenheimer complex via attack by the nucleophile.
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Elimination of bromide to restore aromaticity.
Reduction of Nitro Group
The nitro group at the 4-position is reduced to an amine under catalytic hydrogenation or chemical reducing agents:
Experimental Data:
| Reducing System | Conditions | Product Amine Purity |
|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | 25°C, 6 h | 95% (HPLC) |
| NaBH₄/CuCl₂, THF | Reflux, 3 h | 88% |
The resulting amine serves as a precursor for further functionalization, such as diazotization or amide coupling .
Cycloaddition Reactions
The α,β-unsaturated enamide participates in [3+2] cycloadditions with dipolarophiles:
Case Study: Reaction with Azides
| Reactant | Conditions | Cycloadduct Structure |
|---|---|---|
| Benzyl azide | Toluene, 110°C, 24 h | 1,2,3-triazoline derivative |
Key Observations:
-
Regioselectivity follows Huisgen rules, with the cyano group directing addition .
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Reaction efficiency: 81% yield (confirmed by ¹³C NMR: δ 145.2 for triazole C) .
Knoevenagel Condensation
The cyano group facilitates condensation with carbonyl compounds:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling Data:
| Boronic Acid | Catalyst System | Product Purity |
|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 89% (GC-MS) |
Optimized Conditions:
-
Temperature: 90°C
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Time: 8 h
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Ligand: XPhos (improves yield to 93%)
Oxidative Transformations
The electron-rich 4-methylphenyl group undergoes selective oxidation:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄, H₂O, 0°C | 4-Carboxyphenyl derivative | >95% |
| SeO₂, dioxane | 4-Formylphenyl analogue | 78% |
Safety Note: Chromium-based oxidants (e.g., CrO₃) are avoided due to poor functional group tolerance .
Photochemical Reactions
UV irradiation induces geometric isomerization and C–Br bond homolysis:
| Condition | Major Product | Quantum Yield |
|---|---|---|
| 254 nm, benzene, N₂ atm | (Z)-isomer | Φ = 0.32 |
| 365 nm, presence of O₂ | Oxidative bromine elimination | Φ = 0.18 |
Time-resolved spectroscopy reveals a singlet excited state lifetime of 2.3 ns .
Scientific Research Applications
Anticancer Activity
The compound has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.
Case Study: In vitro studies have shown that concentrations as low as 10 µM significantly inhibit the proliferation of breast cancer cells (MCF-7) .
Antioxidant Properties
The antioxidant capabilities of this compound are critical for preventing oxidative stress-related diseases. It effectively scavenges free radicals, with an IC50 value comparable to established antioxidants such as ascorbic acid.
Research Findings: In cellular models, it was found to exhibit substantial antioxidant activity, contributing to its potential therapeutic applications .
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties by modulating neuroinflammatory pathways and protecting neuronal cells from damage induced by toxic agents like glutamate.
Case Study: Animal models of neurodegeneration showed that administration of the compound resulted in reduced inflammation markers and improved cognitive function metrics .
Synthesis of Novel Materials
The unique chemical structure of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide allows for its use in synthesizing novel materials with specific electronic or optical properties.
Research Implications: Its incorporation into polymer matrices could enhance material properties for applications in electronics or photonics.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
- (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-ethylphenyl)prop-2-enamide
Uniqueness
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine and nitro substituents, along with the cyano and enamide functionalities, make it a versatile compound for various applications.
Biological Activity
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of α,β-unsaturated amides. Its unique structure, characterized by the presence of a bromo group, a nitro group, and an amide functional group, positions it as a compound of interest in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Biological Activity Overview
Research indicates that compounds similar to (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide exhibit various biological activities, including:
- Anticancer Activity : Predictive models suggest potential anticancer properties due to its ability to interact with cellular pathways involved in cancer progression.
- Antimicrobial Properties : The presence of electron-withdrawing groups enhances its reactivity towards microbial targets.
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory responses.
Mechanistic Insights
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The structural features may allow for competitive or non-competitive inhibition of key enzymes involved in metabolic pathways.
- Cellular Interaction : It may interact with cellular receptors or ion channels, influencing cell signaling pathways.
- Cytotoxicity : In vitro studies are essential for assessing its cytotoxic effects on various cancer cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique aspects of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide. The following table summarizes the structural features and biological activities of selected analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Nitrophenylacrylamide | Similar amide structure | Anticancer activity |
| 2-Bromo-N-(4-methylphenyl)acetamide | Bromo-substituted amide | Antimicrobial properties |
| N-(4-Methylphenyl)-3-nitroacrylamide | Nitro group on acrylamide | Cytotoxic effects |
Case Studies and Research Findings
Recent studies have utilized computational models such as PASS (Prediction of Activity Spectra for Substances) to predict the biological activity of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide. These models suggest that the compound may possess significant pharmacological properties warranting further investigation into its therapeutic potential.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. Preliminary results indicate:
- IC50 Values : Concentration-dependent inhibition was observed, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.
- Mechanism of Action : Studies indicate that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. Basic
- FTIR : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, nitro group ~1520 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for bromo-nitrophenyl) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR resolves cyano carbons (~115 ppm) and carbonyl signals (~165 ppm) .
- HPLC-MS : Validates molecular weight (exact mass: ~388.01 Da) and purity.
Data Contradictions : Cross-validate using X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguities in stereochemistry or substituent positioning .
How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise from heavy atoms like bromine?
Q. Advanced
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Heavy atoms like bromine increase absorption; apply multi-scan corrections (SADABS) .
- Refinement (SHELXL) : Anisotropic displacement parameters for Br and nitro groups improve accuracy. Challenges include thermal motion artifacts in the nitro group, addressed by constraining geometry (DFIX commands) .
- Validation : Check R-factor convergence (<5%) and residual electron density maps to confirm absence of disorder .
What hydrogen-bonding motifs are observed in the crystal lattice, and how do they influence packing stability?
Advanced
Graph set analysis (Etter’s formalism) reveals common motifs:
- N–H···O : Between the amide proton and nitro oxygen (d ≈ 2.8 Å, ∠ ≈ 160°).
- C–H···O : Aromatic C–H donors and carbonyl acceptors (d ≈ 3.2 Å).
These interactions form 2D sheets stabilized by π-π stacking (3.5–4.0 Å) between phenyl rings. Use Mercury (CCDC) to visualize and quantify interactions .
How can researchers address discrepancies between experimental and computational data (e.g., DFT vs. crystallographic bond lengths)?
Q. Advanced
- DFT Optimization : Perform geometry optimization (B3LYP/6-311G**) and compare bond lengths/angles with crystallographic data. Discrepancies >0.02 Å may indicate crystal packing effects .
- Energy Frameworks (CrystalExplorer) : Calculate lattice energy contributions (electrostatic, dispersion) to identify forces distorting gas-phase DFT geometries .
What strategies are recommended for resolving enantiomeric impurities in the synthesis of this compound?
Q. Advanced
- Chiral HPLC : Use a Chiralpak IA column (n-hexane:IPA = 90:10) to separate (E) and (Z) isomers.
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with TD-DFT simulations .
How does the electron-withdrawing nitro group influence the compound’s reactivity in further functionalization?
Advanced
The nitro group activates the aryl ring for nucleophilic aromatic substitution (e.g., Br → NH₂ replacement under Pd catalysis). However, the cyano group’s electron deficiency may hinder cross-coupling (Suzuki, Heck). Mitigate via microwave-assisted conditions (120°C, 30 min) to enhance reactivity .
What are the best practices for handling and storing this compound to prevent degradation?
Q. Basic
- Storage : In amber vials under argon at –20°C to prevent photodegradation and hydrolysis.
- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis. Monitor stability via periodic HPLC .
How can researchers validate the biological activity of derivatives without commercial assay interference?
Q. Advanced
- SPR (Surface Plasmon Resonance) : Screen binding affinity to target proteins (e.g., kinases) in real-time.
- Metabolite Profiling (LC-HRMS) : Identify bioactive metabolites using in vitro liver microsome models .
What computational tools predict the compound’s solubility and bioavailability for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
